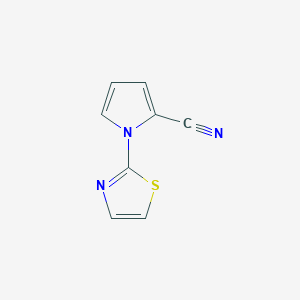

1-(1,3-thiazol-2-yl)-1H-pyrrole-2-carbonitrile

Vue d'ensemble

Description

1-(1,3-Thiazol-2-yl)-1H-pyrrole-2-carbonitrile is a heterocyclic compound that features both a thiazole and a pyrrole ring. These types of compounds are of significant interest in medicinal chemistry due to their diverse biological activities and potential therapeutic applications. The thiazole ring is known for its presence in various natural products and pharmaceuticals, while the pyrrole ring is a common motif in many biologically active molecules.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1,3-thiazol-2-yl)-1H-pyrrole-2-carbonitrile typically involves the formation of the thiazole ring followed by the introduction of the pyrrole moiety. One common method involves the reaction of a thioamide with an α-halo ketone to form the thiazole ring. This intermediate can then be reacted with a nitrile-containing pyrrole derivative under appropriate conditions to yield the final product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .

Analyse Des Réactions Chimiques

Types of Reactions: 1-(1,3-Thiazol-2-yl)-1H-pyrrole-2-carbonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiazole ring.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide in acetic acid.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of corresponding amines or alcohols .

Applications De Recherche Scientifique

Anticancer Activity

Research indicates that compounds containing thiazole and pyrrole moieties exhibit significant anticancer properties. For instance, studies have shown that derivatives of 1-(1,3-thiazol-2-yl)-1H-pyrrole-2-carbonitrile can inhibit the growth of various cancer cell lines. Notable findings include:

- Case Study : A derivative demonstrated remarkable efficacy against colon carcinoma HCT-15 cells, indicating its potential as an anticancer agent .

Anticonvulsant Properties

The compound has also been studied for its anticonvulsant effects. A series of thiazole-integrated pyrrolidin analogues were synthesized and tested for their ability to prevent seizures:

- Findings : One analogue showed a median effective dose (ED50) of 18.4 mg/kg, indicating strong anticonvulsant activity .

The biological activities of this compound extend beyond anticancer and anticonvulsant effects. The compound has been linked to:

- Antimicrobial Activity : Structural analogues have shown high antimicrobial efficacy against various bacterial strains.

Materials Science Applications

In addition to its pharmaceutical potential, this compound is being explored for applications in materials science:

Synthesis of Novel Materials

The unique properties of this compound allow it to be utilized in the synthesis of novel materials with specific functionalities. Its ability to form stable complexes makes it suitable for use in:

| Application | Description |

|---|---|

| Drug Delivery Systems | Enhancing the bioavailability of therapeutic agents |

| Polymer Science | Development of new polymers with tailored properties |

Future Research Directions

Future studies should focus on the following areas:

- Mechanistic Studies : Understanding the mechanisms by which this compound exerts its biological effects.

- Structure-Activity Relationship (SAR) : Investigating how variations in structure affect biological activity to optimize drug candidates.

Mécanisme D'action

The mechanism of action of 1-(1,3-thiazol-2-yl)-1H-pyrrole-2-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases involved in cancer cell proliferation, thereby exerting its anticancer effects .

Comparaison Avec Des Composés Similaires

- 1-(1,3-Thiazol-2-yl)-1H-pyrrole-2-carboxamide

- 1-(1,3-Thiazol-2-yl)-1H-pyrrole-2-carboxylic acid

- 1-(1,3-Thiazol-2-yl)-1H-pyrrole-2-methanol

Uniqueness: 1-(1,3-Thiazol-2-yl)-1H-pyrrole-2-carbonitrile is unique due to the presence of the nitrile group, which can participate in various chemical reactions and enhance the compound’s biological activity. This makes it a versatile intermediate in the synthesis of more complex molecules with potential therapeutic applications .

Activité Biologique

1-(1,3-thiazol-2-yl)-1H-pyrrole-2-carbonitrile is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological activity, focusing on its mechanisms of action, therapeutic potential, and structure-activity relationships (SAR).

Chemical Structure

The compound features a pyrrole ring substituted with a thiazole moiety and a carbonitrile group. This unique structure contributes to its diverse biological activities.

Anticancer Activity

Several studies have investigated the anticancer properties of thiazole and pyrrole derivatives, including this compound. For instance, derivatives of thiazole have shown significant cytotoxic activity against various cancer cell lines. A notable study reported that compounds with similar structures inhibited the growth of HCT-116 colorectal cancer cells at low micromolar concentrations and induced apoptosis through caspase activation .

Table 1: Anticancer Activity of Thiazole and Pyrrole Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | HCT-116 | <10 | Induces apoptosis |

| Analogues | Various | <5 | Inhibits CDK1 activity |

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. Thiazole derivatives have demonstrated activity against both Gram-positive and Gram-negative bacteria. In vitro tests indicated that certain thiazole-containing compounds showed minimum inhibitory concentrations (MIC) as low as 0.0039 mg/mL against Staphylococcus aureus and Escherichia coli .

Table 2: Antimicrobial Activity of Thiazole Derivatives

| Compound | Target Bacteria | MIC (mg/mL) |

|---|---|---|

| This compound | S. aureus | 0.0039 |

| Analogues | E. coli | 0.025 |

Anticonvulsant Activity

Research has indicated that thiazole derivatives can possess anticonvulsant properties. A study highlighted that certain analogues exhibited effective protection in seizure models, suggesting that modifications to the thiazole moiety can enhance anticonvulsant activity .

Case Study: Anticonvulsant Properties

A specific analogue of thiazole integrated with pyrrolidine showed a median effective dose (ED50) of 18.4 mg/kg in animal models, indicating substantial anticonvulsant efficacy .

Structure-Activity Relationship (SAR)

The SAR studies reveal that the presence of electron-withdrawing groups significantly enhances the biological activity of thiazole and pyrrole derivatives. For example:

- The introduction of halogen substituents on the thiazole ring has been linked to improved anticancer activity.

- The carbonitrile group at position 2 of the pyrrole ring appears crucial for enhancing cytotoxic effects against cancer cells.

Table 3: Structure-Activity Relationships

| Modification | Effect on Activity |

|---|---|

| Electron-withdrawing groups | Increased potency |

| Halogen substitutions | Enhanced efficacy against cancer cells |

Propriétés

IUPAC Name |

1-(1,3-thiazol-2-yl)pyrrole-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5N3S/c9-6-7-2-1-4-11(7)8-10-3-5-12-8/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPAIWWAIPXYULB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=C1)C#N)C2=NC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90363131 | |

| Record name | 1-(1,3-thiazol-2-yl)-1H-pyrrole-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90363131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

439108-81-3 | |

| Record name | 1-(1,3-thiazol-2-yl)-1H-pyrrole-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90363131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.